
1-(Hydroxymethyl)naphthalene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)naphthalene-2-carboxylic acid is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both a hydroxymethyl group and a carboxylic acid group attached to the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)naphthalene-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with formaldehyde under acidic conditions to introduce the hydroxymethyl group . Another method involves the use of microwave-assisted synthesis, where 1-hydroxynaphthalene-2-carboxylic acid reacts with substituted anilines in the presence of phosphorus trichloride and chlorobenzene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 1,2-naphthalenedicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups are introduced to the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products:
Oxidation: 1,2-Naphthalenedicarboxylic acid.
Reduction: 1-(Hydroxymethyl)naphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(Hydroxymethyl)naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxymethyl and carboxylic acid groups play a crucial role in its reactivity and interaction with molecular targets.
Comparaison Avec Des Composés Similaires
1-Hydroxynaphthalene-2-carboxylic acid: Lacks the hydroxymethyl group but shares similar structural features.
2-Hydroxynaphthalene-1-carboxylic acid: Isomeric compound with hydroxyl and carboxyl groups in different positions.
1-Naphthoic acid: Contains only the carboxylic acid group without the hydroxymethyl group.
Uniqueness: 1-(Hydroxymethyl)naphthalene-2-carboxylic acid is unique due to the presence of both hydroxymethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C12H10O3 |
|---|---|
Poids moléculaire |
202.21 g/mol |
Nom IUPAC |
1-(hydroxymethyl)naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C12H10O3/c13-7-11-9-4-2-1-3-8(9)5-6-10(11)12(14)15/h1-6,13H,7H2,(H,14,15) |
Clé InChI |
IYBGBZSFLIMGRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane, 1-methyl-7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11896095.png)
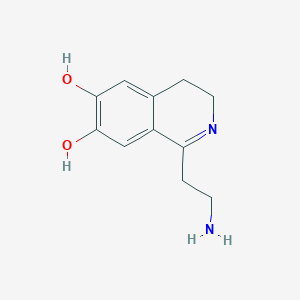

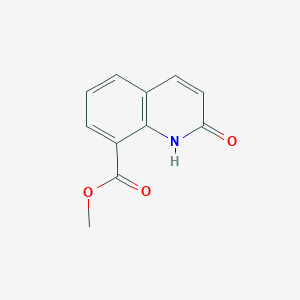
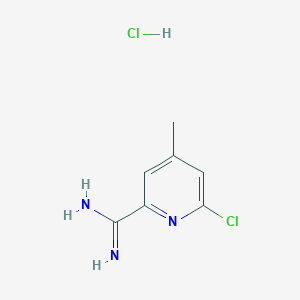
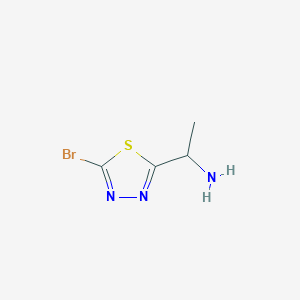
![1,7-Diazaspiro[4.4]nonane, 1-(5-isoxazolyl)-7-methyl-](/img/structure/B11896138.png)
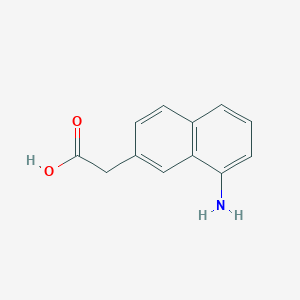

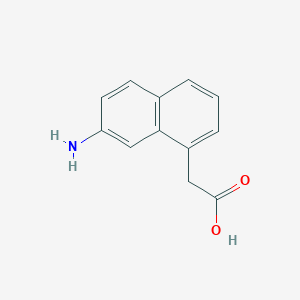
![5-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11896168.png)
![2-Benzyl-2,6-diazaspiro[3.4]octane](/img/structure/B11896178.png)
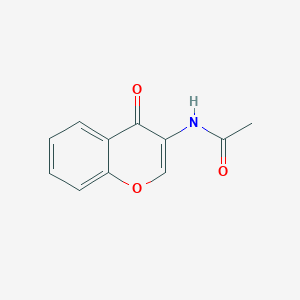
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole Hydrobromide](/img/structure/B11896190.png)
